BenchChemオンラインストアへようこそ!

2,5-Diphenyl-3-pyrazolidinone

Cholecystokinin receptor antagonism Pancreatic acini assay Amylase secretion inhibition

2,5-Diphenyl-3-pyrazolidinone (CAS 14776-43-3) is a heterocyclic pyrazolidin-3-one bearing phenyl substituents at the N2 and C5 positions, giving it the molecular formula C₁₅H₁₄N₂O and a molecular weight of 238.28 g/mol. The compound serves as the core scaffold for the diphenylpyrazolidinone class of cholecystokinin (CCK) receptor antagonists, notably LY219,057, and has been explored as an anti-inflammatory and analgesic lead.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 14776-43-3
Cat. No. B12912225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diphenyl-3-pyrazolidinone
CAS14776-43-3
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1C(NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H14N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-10,14,16H,11H2
InChIKeyRAQBOVMWAGOKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diphenyl-3-pyrazolidinone (CAS 14776-43-3) – Procurement-Focused Compound Class & Identity Snapshot


2,5-Diphenyl-3-pyrazolidinone (CAS 14776-43-3) is a heterocyclic pyrazolidin-3-one bearing phenyl substituents at the N2 and C5 positions, giving it the molecular formula C₁₅H₁₄N₂O and a molecular weight of 238.28 g/mol [1]. The compound serves as the core scaffold for the diphenylpyrazolidinone class of cholecystokinin (CCK) receptor antagonists, notably LY219,057, and has been explored as an anti-inflammatory and analgesic lead . It is commercially supplied as a research chemical and synthetic intermediate, with formal characterization data (¹H NMR, FTIR, GC-MS) available through authoritative spectral databases [2].

Why 2,5-Diphenyl-3-pyrazolidinone Cannot Be Replaced by Generic Pyrazolidinone Analogs


The substitution pattern of 2,5-diphenyl-3-pyrazolidinone is a critical determinant of its biological and physicochemical profile. Closely related analogs such as 1-phenyl-3-pyrazolidinone (Phenidone; CAS 92-43-3) and 4,5-diphenyl-3-pyrazolidinone (the core of the CCK antagonist LY219,057) differ in the position and number of phenyl substituents, which directly impacts receptor-binding geometry, metabolic stability, and solubility [1]. Patents explicitly teach that unmodified 1-phenyl-3-pyrazolidinone suffers from poor alkaline stability (pH >9) and low aqueous solubility, prompting the development of substituted 3-pyrazolidinones with solubilizing groups [2]. Simple interchange of pyrazolidinone scaffolds without empirical verification therefore risks loss of target potency, altered selectivity, or formulation failure, making compound-specific procurement essential [3].

2,5-Diphenyl-3-pyrazolidinone – Quantitative Differentiation Evidence vs. Key Analogs


CCK-A Receptor Antagonism: Diphenylpyrazolidinone Scaffold vs. Benzodiazepine Antagonist Devazepide

The diphenylpyrazolidinone derivative LY219,057 (built on the 2,5-diphenyl-3-pyrazolidinone scaffold) was evaluated for CCK-A receptor antagonism in isolated rat pancreatic acini and directly compared with the benzodiazepine antagonist devazepide (L364,718). LY219,057 inhibited CCK-8-stimulated amylase release with an ID₅₀ of 287.5 ± 28.4 nM, whereas devazepide exhibited an ID₅₀ of 1.4 ± 0.2 nM, indicating that the diphenylpyrazolidinone scaffold is approximately 200-fold less potent than devazepide at the CCK-A receptor in this system [1]. The antagonism was competitive and specific, with no effect on amylase release stimulated by other secretagogues.

Cholecystokinin receptor antagonism Pancreatic acini assay Amylase secretion inhibition

Solubility Threshold: Substituted 3-Pyrazolidinones vs. 1-Phenyl-3-pyrazolidinone (Phenidone)

US Patent 4,074,051 discloses that 3-pyrazolidinone derivatives bearing appropriate solubilizing groups on the phenyl ring can achieve aqueous solubility of at least 12 g/L at pH 9, substantially exceeding the solubility of the unsubstituted parent compound 1-phenyl-3-pyrazolidinone (Phenidone) [1]. While the specific solubility of 2,5-diphenyl-3-pyrazolidinone is not reported in this patent, the data demonstrate that phenyl-substitution pattern is a key lever for modulating solubility in alkaline developer formulations. Users targeting solubility above this threshold should verify the precise value for the 2,5-diphenyl-substituted variant experimentally.

Photographic developer Aqueous solubility Alkaline stability

N2,C5-Diphenyl Substitution Enables Regioselective Derivatization at C4

The synthesis of pyrazolidin-3-ones via Michael addition of hydrazines to 4-benzylidene-2-phenyloxazol-5(4H)-one demonstrates that the N2,C5-diphenyl substitution pattern is accessible in a single step, yielding 4-benzamido-2,5-diphenylpyrazolidin-3-one [1]. The reaction outcome is dependent on the hydrazine substituent: phenylhydrazine favored hydrazide formation, whereas other arylhydrazines gave the pyrazolidin-3-one as the major product in refluxing ethanol. This regiochemical outcome contrasts with the synthesis of 1,2-diphenyl-3,5-dioxopyrazolidines (phenylbutazone class), which proceeds via malonic ester condensation with diarylhydrazines [2]. The distinct synthetic entry to the 2,5-diphenyl-3-oxo scaffold provides a handle for further C4 functionalization that is not available for the 1,2-diphenyl-3,5-dioxo series.

Synthetic intermediate Michael addition Pyrazolidin-3-one synthesis

Verified Spectral Fingerprint Enables Identity Confirmation and Batch-to-Batch QC

2,5-Diphenyl-3-pyrazolidinone is registered in the Wiley Registry of Mass Spectral Data and KnowItAll spectral libraries with validated ¹H NMR, FTIR, and GC-MS spectra [1]. This constitutes a definitive analytical reference that can be used to confirm identity and purity of procured material. In contrast, many closely related pyrazolidinones (e.g., 4,5-diphenyl-3-pyrazolidinone) lack a publicly accessible, multi-technique spectral reference of comparable scope, which complicates incoming quality control for procurement.

Quality control Spectral characterization GC-MS, NMR, FTIR

High-Value Application Scenarios for 2,5-Diphenyl-3-pyrazolidinone Based on Quantitative Evidence


CCK-A Receptor Pharmacological Tool Compound Development

The diphenylpyrazolidinone scaffold, as exemplified by LY219,057, exhibits competitive, specific CCK-A receptor antagonism with a well-characterized ID₅₀ of 287.5 nM in rat pancreatic acini [1]. This potency window, though lower than devazepide, makes the scaffold suitable for in vitro target engagement studies where a moderate-affinity, reversible antagonist is desired. The established selectivity profile (no inhibition of amylase release stimulated by non-CCK secretagogues) supports its use in dissecting CCK-A-mediated signaling pathways in exocrine pancreas models.

Synthetic Intermediate for C4-Functionalized Pyrazolidinone Libraries

The N2,C5-diphenyl substitution pattern enables direct C4 functionalization via the Michael addition / cyclization route described by Iyengar et al. (1974), yielding 4-benzamido-2,5-diphenylpyrazolidin-3-one in one synthetic step [2]. This contrasts with classical phenylbutazone-type 1,2-diphenyl-3,5-dioxopyrazolidines, which are alkylated at C4 via a different route. Researchers constructing pyrazolidinone-focused compound libraries for medicinal chemistry can leverage this distinct synthetic entry to access C4-amido derivatives not readily available from the 3,5-dioxo scaffold.

Procurement with Streamlined Incoming QC via Spectral Database Matching

The presence of reference-quality ¹H NMR, FTIR, and GC-MS spectra for 2,5-diphenyl-3-pyrazolidinone in the Wiley KnowItAll and SpectraBase libraries [3] allows procurement teams to perform immediate identity verification upon receipt without the need for in-house synthesis of an authentic standard. This reduces QC turnaround time and mitigates the risk of accepting mis-labeled material, a practical advantage over less thoroughly characterized pyrazolidinone analogs.

Photographic Developer Formulation Research (Solubility-Driven Selection)

Patent disclosures establish that appropriately substituted 3-pyrazolidinones can achieve aqueous solubility ≥12 g/L at pH 9, addressing a key limitation of 1-phenyl-3-pyrazolidinone (Phenidone) in concentrated liquid developer formulations [4]. While the exact solubility of the 2,5-diphenyl variant requires experimental confirmation, the class-level solubility threshold provides a benchmark for pre-formulation screening. Researchers evaluating pyrazolidinone-based developing agents can use this benchmark to prioritize candidates for solubility optimization.

Quote Request

Request a Quote for 2,5-Diphenyl-3-pyrazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.